molecular formula C8H18N2 B1286709 3-(Diethylamino)pyrrolidine CAS No. 20984-81-0

3-(Diethylamino)pyrrolidine

Cat. No. B1286709
CAS RN: 20984-81-0
M. Wt: 142.24 g/mol
InChI Key: XHOADYKJSBCVBJ-UHFFFAOYSA-N
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Description

3-(Diethylamino)pyrrolidine is a compound that is structurally related to various research subjects in the field of organic chemistry. While the exact compound is not directly mentioned in the provided papers, there are several related compounds that can give insights into the chemical behavior and properties that 3-(Diethylamino)pyrrolidine might exhibit. For instance, compounds with diethylamino groups and pyrrolidine rings are often involved in synthesis and exhibit interesting reactivity due to the presence of nitrogen atoms which can act as nucleophiles or coordinate to other atoms .

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions or cyclization steps. For example, 2-diethylamino-6-methyl-4(3H)-pyrimidinones were synthesized via the condensation of ethyl 2-alkylacetoacetates with N,N-diethylguanidine . Similarly, 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione was obtained through a multi-step synthesis starting with o-nitrobenzoyl sarcosine, acetoacetanilide, and ethylamine . These methods could potentially be adapted for the synthesis of 3-(Diethylamino)pyrrolidine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Diethylamino)pyrrolidine can be quite flexible, as seen in the case of 3-(Diethylborylethynyl)pyridines, which assemble into cyclic trimers and tetramers stabilized by intermolecular coordination bonds . The presence of a diethylamino group could influence the molecular conformation and the potential for forming such supramolecular structures.

Chemical Reactions Analysis

Compounds with diethylamino groups are known to be nucleophilic. For instance, triamino-substituted pyridines are described as highly nucleophilic, seeking electrophiles but also capable of releasing them, which is a behavior that could be expected from 3-(Diethylamino)pyrrolidine as well . The reactivity of such compounds can be exploited in organocatalysis and other chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-(Diethylamino)pyrrolidine can vary widely. For example, 3-(Diethylboryl)pyridines are stable under ambient conditions and form rigid cyclic-tetramers in solution . The diethylamino group in 3-(Diethylamino)pyrrolidine would likely contribute to the basicity of the molecule and could affect its solubility and stability in various solvents.

Scientific Research Applications

Synthesis and Structural Analysis

  • 3-(Diethylamino)pyrrolidine has been used in the synthesis of various chemical complexes. For instance, it played a role in the synthesis and structural analysis of tetranuclear zinc(II) carbamato complexes, demonstrating its utility in forming complex molecular structures with potential applications in various chemical processes (McCowan, Groy, & Caudle, 2002).

Luminescent Probes for Cellular Imaging

  • This compound has been incorporated into cyclometalated iridium(III) complexes, which have significant potential as luminescent probes for cellular imaging due to their photophysical properties. This application highlights its role in advancing medical imaging techniques (Moromizato et al., 2012).

Pyrolysis Studies in Proteins

  • In a study focusing on pyrolysis-gas chromatography-mass spectrometry, 3-(Diethylamino)pyrrolidine was relevant in understanding the pyrolytic behavior of aliphatic amino acid moieties in proteins. This indicates its significance in analytical chemistry, particularly in protein analysis (Boon & Leeuw, 1987).

CO2 Capture Studies

  • Research on vapour-liquid equilibrium studies for post-combustion CO2 capture mentioned derivatives of 3-(Diethylamino)pyrrolidine. These studies indicate its potential application in environmental technology, particularly in carbon capture processes (Bernhardsen et al., 2019).

Synthesis of Tertiary (Amino) Phosphines

  • It is also used in the synthesis of tertiary (amino) phosphines, demonstrating its versatility in organic synthesis and the production of various chemical compounds (Hussain, Elias, & Rao, 1988).

Applications in Medical Research

  • In medical research, derivatives of 3-(Diethylamino)pyrrolidine have been synthesized and evaluated for their potential in reversing chloroquine-resistance in Plasmodia. This illustrates its application in pharmaceutical research, particularly in developing treatments for malaria (Batra et al., 2000).

Safety and Hazards

3-(Diethylamino)pyrrolidine should be handled with care. Avoid breathing its mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

N,N-diethylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-3-10(4-2)8-5-6-9-7-8/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOADYKJSBCVBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50943291
Record name N,N-Diethylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Diethylamino)pyrrolidine

CAS RN

20984-81-0
Record name N,N-Diethylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Diethylamino)pyrrolidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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